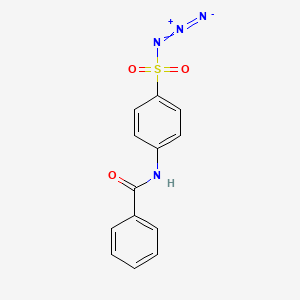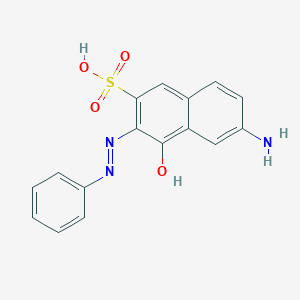
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound with a unique structure that includes an amino group, a sulfonic acid group, and a phenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the amino and sulfonic acid groups, and finally the addition of the phenylhydrazinylidene moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenylhydrazinylidene moiety.
Substitution: Substitution reactions can occur at the amino or sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonic acid
- 2-oxo-3-(phenylhydrazinylidene)butanoic acid
Uniqueness
Compared to similar compounds, 6-Amino-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-sulfonic acid is unique due to its specific structural features, such as the presence of both an amino group and a sulfonic acid group on the naphthalene core
Properties
CAS No. |
88439-61-6 |
|---|---|
Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-11-7-6-10-8-14(24(21,22)23)15(16(20)13(10)9-11)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23) |
InChI Key |
RKYPMUAWAXIMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)


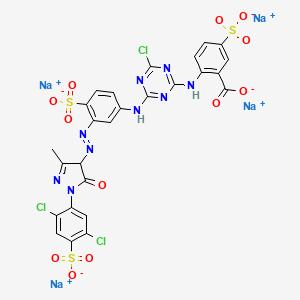
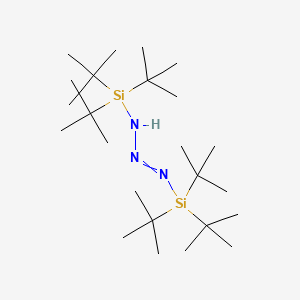
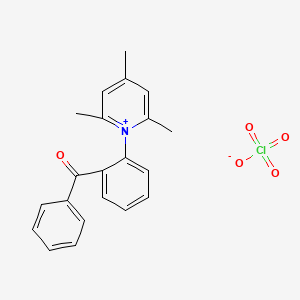
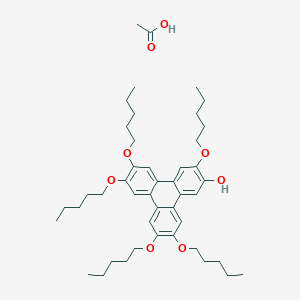
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
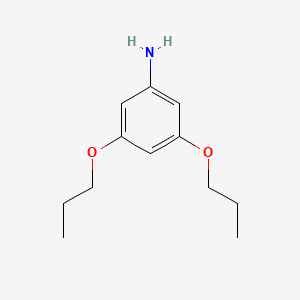
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)


![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)
